Salt Form vs. Official USP/EP Reference Standard: The Dihydrochloride–Acetate Identity Gap
The commercially dominant form of Granisetron Impurity E available for research procurement is the dihydrochloride salt (CAS 135906-03-5). However, the official USP Reference Standard (USP Granisetron Related Compound E RS, Catalog No. 1298150) is explicitly specified as the acetate salt of (1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, with a label-stated correction factor required for accurate concentration calculation [1]. The EP reference standard (Granisetron Impurity E CRS, Catalogue Code Y0000395) is also supplied as the acetate/diacetate form, not the dihydrochloride [2]. This means the dihydrochloride is a research-grade alternative, not a direct official standard. Quantitative consequence: when using the dihydrochloride for quantitative impurity determination, a stoichiometric correction of MW_dihydrochloride (227.17 g/mol) vs. MW_acetate (214.30 g/mol for monoacetate or 274.36 g/mol for diacetate) must be applied—an error of up to 6.0% if uncorrected .
| Evidence Dimension | Official pharmacopoeial reference standard identity and molecular weight |
|---|---|
| Target Compound Data | Dihydrochloride salt; MW = 227.17 g/mol; not the official USP or EP reference standard; commercially supplied at 95–99% purity |
| Comparator Or Baseline | USP Granisetron Related Compound E RS (acetate salt); MW = 214.30 g/mol (monoacetate) or 274.36 g/mol (diacetate); official USP reference standard with label-assigned correction factor [1] |
| Quantified Difference | MW difference: 227.17 vs. 214.30 (monoacetate) = +6.0% relative; or vs. 274.36 (diacetate) = −17.2%. Stoichiometric mismatch introduces quantitative error if salt form not accounted for. |
| Conditions | USP Granisetron Hydrochloride monograph; TLC limit test for Related Compound E; standard solution prepared at 0.25 mg/mL in acetonitrile:water (80:20) [1] |
Why This Matters
Procurement of the dihydrochloride for regulatory QC requires explicit salt-form correction; failure to do so can invalidate impurity quantification and cause ANDA/DMF rejection.
- [1] United States Pharmacopeia (USP). Granisetron Hydrochloride Monograph, USP 2025 Edition. Section 4.2 Limit of Granisetron Related Compound E: 'USP Granisetron Related Compound E RS is the acetate salt... Use the correction factor stated on the label.' View Source
- [2] EDQM Council of Europe. Granisetron Impurity E CRS, Catalogue Code Y0000395. Supplied as EP Reference Standard; leaflet specifies chemical identity. View Source
